Tert-Butyl (1-(pyrazin-2-yl)ethanon-2-yl)(methyl)carbamate
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Overview
Description
tert-Butyl N-methyl-N-[2-oxo-2-(pyrazin-2-yl)ethyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a methyl group, and a pyrazinyl moiety
Preparation Methods
The synthesis of tert-butyl N-methyl-N-[2-oxo-2-(pyrazin-2-yl)ethyl]carbamate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl carbamate with a pyrazinyl-substituted aldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
tert-Butyl N-methyl-N-[2-oxo-2-(pyrazin-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
tert-Butyl N-methyl-N-[2-oxo-2-(pyrazin-2-yl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[2-oxo-2-(pyrazin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The pyrazinyl moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
tert-Butyl N-methyl-N-[2-oxo-2-(pyrazin-2-yl)ethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl methyl (2-oxoethyl)carbamate: This compound has a similar structure but lacks the pyrazinyl moiety, which may result in different biological activities and applications.
N-Boc-ethanolamine: Another related compound, which has a tert-butyl carbamate group but differs in its overall structure and functional groups.
These comparisons highlight the uniqueness of tert-butyl N-methyl-N-[2-oxo-2-(pyrazin-2-yl)ethyl]carbamate, particularly its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C12H17N3O3 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(2-oxo-2-pyrazin-2-ylethyl)carbamate |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15(4)8-10(16)9-7-13-5-6-14-9/h5-7H,8H2,1-4H3 |
InChI Key |
QACMUYSCCINTCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)C1=NC=CN=C1 |
Origin of Product |
United States |
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